1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
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Overview
Description
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety linked to a phenothiazine core
Preparation Methods
The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps. The initial step often includes the preparation of the benzimidazole moiety, which can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The phenothiazine core can be synthesized via the cyclization of diphenylamine with sulfur . The final step involves the coupling of the benzimidazole and phenothiazine units through a thioacetyl linkage, often using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Chemical Reactions Analysis
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or phenothiazine rings, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating parasitic infections and certain types of cancer.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. The benzimidazole moiety is known to inhibit microtubule formation, while the phenothiazine core can intercalate into DNA, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its combined benzimidazole and phenothiazine structures. Similar compounds include:
Benzimidazole derivatives: Such as thiabendazole and albendazole, which are primarily used as antiparasitic agents.
Phenothiazine derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine drugs.
Properties
Molecular Formula |
C24H21N3OS2 |
---|---|
Molecular Weight |
431.6g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-(1-propylbenzimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C24H21N3OS2/c1-2-15-26-18-10-4-3-9-17(18)25-24(26)29-16-23(28)27-19-11-5-7-13-21(19)30-22-14-8-6-12-20(22)27/h3-14H,2,15-16H2,1H3 |
InChI Key |
XHCYPJDZLUAMST-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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